molecular formula C24H34N4O6S2 B4165394 N,N'-bis[4-(propan-2-ylsulfamoyl)phenyl]hexanediamide

N,N'-bis[4-(propan-2-ylsulfamoyl)phenyl]hexanediamide

Cat. No.: B4165394
M. Wt: 538.7 g/mol
InChI Key: SMEYZYWESGGOTK-UHFFFAOYSA-N
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Description

N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide is a complex organic compound with the molecular formula C24H34N4O6S2 and a molecular weight of 538.68 g/mol . This compound features a hexanediamide backbone with two sulfonylphenyl groups, each substituted with an isopropylamino group. It is a member of the sulfonamide family, which is known for its diverse applications in various fields, including medicine and industry.

Preparation Methods

The synthesis of N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] In this case, the sulfonyl chloride reacts with isopropylamine to form the sulfonamide intermediate. This intermediate is then coupled with hexanediamide under controlled conditions to yield the final product .

Chemical Reactions Analysis

N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide can be compared with other sulfonamide-based compounds, such as:

Properties

IUPAC Name

N,N'-bis[4-(propan-2-ylsulfamoyl)phenyl]hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O6S2/c1-17(2)27-35(31,32)21-13-9-19(10-14-21)25-23(29)7-5-6-8-24(30)26-20-11-15-22(16-12-20)36(33,34)28-18(3)4/h9-18,27-28H,5-8H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEYZYWESGGOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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